2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a 2-chloro-3-pyridinyl group and a 3,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:
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Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions. Common reagents used in this step include polyphosphoric acid (PPA) or hydrochloric acid (HCl).
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Introduction of the 2-chloro-3-pyridinyl Group: : The 2-chloro-3-pyridinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with 2-chloro-3-pyridine under basic conditions, such as the presence of sodium hydride (NaH) or potassium carbonate (K2CO3).
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Introduction of the 3,4-dichlorobenzyl Group: : The final step involves the alkylation of the benzimidazole core with 3,4-dichlorobenzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole core or the pyridinyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
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Reduction: : Reduction reactions can occur at the nitro or carbonyl groups if present in the compound. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro-substituted positions. Common reagents include sodium methoxide (NaOCH3) and bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), bromine (Br2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole core may yield benzimidazole N-oxide derivatives, while substitution reactions may result in the replacement of chloro groups with other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as DNA topoisomerases, which are involved in DNA replication and repair.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the normal cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the 3,4-dichlorobenzyl group, which may result in different biological activities and properties.
1-(3,4-dichlorobenzyl)-1H-benzimidazole: Lacks the 2-chloro-3-pyridinyl group, which may affect its binding affinity and specificity for certain molecular targets.
2-(2-chloro-3-pyridinyl)-1-(4-chlorobenzyl)-1H-1,3-benzimidazole: Similar structure but with a different substitution pattern, which may influence its chemical reactivity and biological activity.
Uniqueness
2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is unique due to the presence of both the 2-chloro-3-pyridinyl and 3,4-dichlorobenzyl groups, which contribute to its distinct chemical and biological properties. These substitutions can enhance its binding affinity for specific molecular targets and improve its overall stability and effectiveness in various applications.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-14-8-7-12(10-15(14)21)11-25-17-6-2-1-5-16(17)24-19(25)13-4-3-9-23-18(13)22/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKZJXCIMLYSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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